molecular formula C19H14N2O2 B5819218 N'-(9H-fluoren-9-ylidene)-2-methyl-3-furohydrazide CAS No. 5474-40-8

N'-(9H-fluoren-9-ylidene)-2-methyl-3-furohydrazide

Cat. No.: B5819218
CAS No.: 5474-40-8
M. Wt: 302.3 g/mol
InChI Key: SGXRAKJYJXWQAH-UHFFFAOYSA-N
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Description

N’-(9H-fluoren-9-ylidene)-2-methyl-3-furohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a fluorenylidene group attached to a furohydrazide moiety

Properties

IUPAC Name

N-(fluoren-9-ylideneamino)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-12-13(10-11-23-12)19(22)21-20-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXRAKJYJXWQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970058
Record name N-(9H-Fluoren-9-ylidene)-2-methylfuran-3-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5474-40-8
Record name N-(9H-Fluoren-9-ylidene)-2-methylfuran-3-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9H-fluoren-9-ylidene)-2-methyl-3-furohydrazide typically involves the condensation reaction between 9H-fluoren-9-one and 2-methyl-3-furohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(9H-fluoren-9-ylidene)-2-methyl-3-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(9H-fluoren-9-ylidene)-2-methyl-3-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenyl derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-(9H-fluoren-9-ylidene)-2-methyl-3-furohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIS)
  • (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIN)

Uniqueness

N’-(9H-fluoren-9-ylidene)-2-methyl-3-furohydrazide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

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